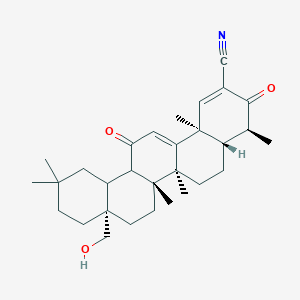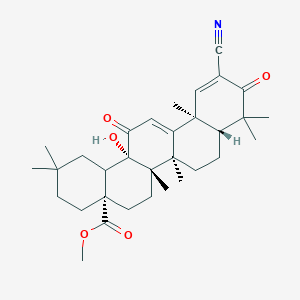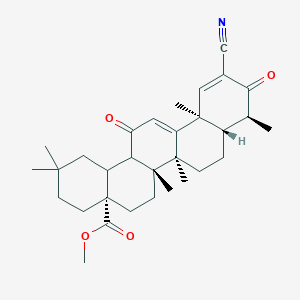
6-Chloro-2-fluoro-3-(pivalamidomethyl)-N-(4-((3-(trifluoromethyl)phenyl)amino)quinazolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28627961-Compound-22: is a small molecular drug known for its potential therapeutic applications. It has a molecular weight of 574 and a topological polar surface area of 6.4. The compound is characterized by its ability to interact with specific molecular targets, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28627961-Compound-22 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of PMID28627961-Compound-22 follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: PMID28627961-Compound-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties.
Scientific Research Applications
Chemistry: PMID28627961-Compound-22 is used as a model compound in various chemical studies to understand reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is studied for its interactions with cellular targets and its potential effects on biological pathways.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, PMID28627961-Compound-22 is used in the development of new materials and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of PMID28627961-Compound-22 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells .
Properties
Molecular Formula |
C28H24ClF4N5O2 |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
6-chloro-3-[(2,2-dimethylpropanoylamino)methyl]-2-fluoro-N-[4-[3-(trifluoromethyl)anilino]quinazolin-8-yl]benzamide |
InChI |
InChI=1S/C28H24ClF4N5O2/c1-27(2,3)26(40)34-13-15-10-11-19(29)21(22(15)30)25(39)38-20-9-5-8-18-23(20)35-14-36-24(18)37-17-7-4-6-16(12-17)28(31,32)33/h4-12,14H,13H2,1-3H3,(H,34,40)(H,38,39)(H,35,36,37) |
InChI Key |
NPMRJEGXUPKUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)C(=O)NC2=CC=CC3=C2N=CN=C3NC4=CC=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835225.png)
![5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B10835229.png)
![3-[4-[Carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10835232.png)
![2-[[3-(5-Chloro-6-methoxypyridin-3-yl)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B10835246.png)
![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)

![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide](/img/structure/B10835273.png)

![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![1-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835313.png)
